molecular formula C13H24N2O4 B7929251 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7929251
M. Wt: 272.34 g/mol
InChI Key: LJWLEJCCJRWRJP-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also includes a carboxymethyl-amino group and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxymethyl-amino Group: This step involves the reaction of the piperidine ring with a carboxymethyl-amino precursor under controlled conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-carboxylic acid tert-butyl ester: Lacks the carboxymethyl-amino group, making it less versatile in certain reactions.

    3-[(Carboxymethyl-amino)-methyl]-piperidine: Does not have the tert-butyl ester group, which affects its solubility and reactivity.

Uniqueness

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-10(9-15)7-14-8-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWLEJCCJRWRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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